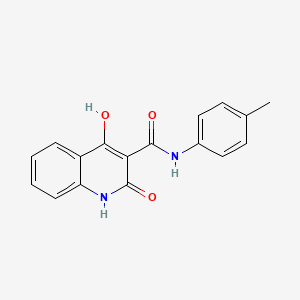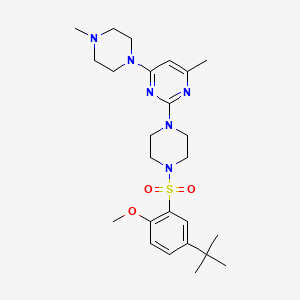![molecular formula C19H23N5 B11237063 N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine](/img/structure/B11237063.png)
N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine is a complex organic compound that features a benzyl group, a tetrazole ring, and a butan-2-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate nitriles with azides under acidic conditions. The benzyl group is then introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrazole intermediate. The final step involves the formation of the butan-2-amine backbone through reductive amination, where an appropriate ketone or aldehyde is reduced in the presence of an amine and a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process .
化学反应分析
Types of Reactions
N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The benzyl group and butan-2-amine backbone can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
N-benzyl-1-(4-methoxyphenyl)propan-2-amine: This compound shares a similar benzyl and amine structure but differs in the presence of a methoxy group instead of a tetrazole ring.
2-benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: This compound has a benzyl group and a butanone backbone, with a morpholine ring and dimethylamino group.
Uniqueness
N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can enhance the compound’s stability and binding affinity to biological targets, making it a valuable scaffold for drug design and development .
属性
分子式 |
C19H23N5 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-benzyl-2-[1-(4-methylphenyl)tetrazol-5-yl]butan-2-amine |
InChI |
InChI=1S/C19H23N5/c1-4-19(3,20-14-16-8-6-5-7-9-16)18-21-22-23-24(18)17-12-10-15(2)11-13-17/h5-13,20H,4,14H2,1-3H3 |
InChI 键 |
KSYQYLWMNZBIHL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C1=NN=NN1C2=CC=C(C=C2)C)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B11236982.png)

![7-(2-Fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11236998.png)
![6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237005.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11237009.png)
![N-benzyl-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237011.png)
![7-(5-Bromo-2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11237021.png)
![3-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11237026.png)
![N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237028.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11237035.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11237044.png)

![2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[4-(propan-2-YL)phenyl]acetamide](/img/structure/B11237051.png)

